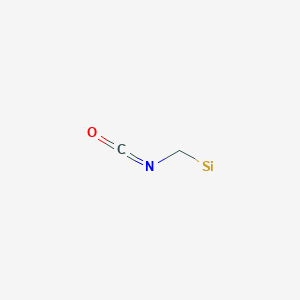
Isocyanatomethylsilane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Isocyanatomethyl)silane is an organosilicon compound characterized by the presence of an isocyanate group attached to a silicon atom via a methylene bridge
Preparation Methods
Synthetic Routes and Reaction Conditions: (Isocyanatomethyl)silane can be synthesized through several methods. One common approach involves the reaction of chloromethylsilane with sodium cyanate under controlled conditions. The reaction typically requires an inert atmosphere and moderate temperatures to ensure the formation of the desired product .
Industrial Production Methods: In industrial settings, the production of (Isocyanatomethyl)silane often involves the use of large-scale reactors and continuous flow processes. The reaction between chloromethylsilane and sodium cyanate is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reactant concentrations .
Chemical Reactions Analysis
Types of Reactions: (Isocyanatomethyl)silane undergoes various chemical reactions, including:
Substitution Reactions: The isocyanate group can participate in nucleophilic substitution reactions, forming urea derivatives when reacted with amines.
Addition Reactions: The compound can undergo addition reactions with alcohols and thiols, leading to the formation of carbamate and thiocarbamate derivatives.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, and thiols are common nucleophiles that react with (Isocyanatomethyl)silane.
Catalysts: Catalysts such as tertiary amines or metal complexes can be used to enhance the reactivity of the isocyanate group.
Major Products:
Urea Derivatives: Formed from the reaction with amines.
Carbamate and Thiocarbamate Derivatives: Resulting from reactions with alcohols and thiols.
Polyurethanes: Produced through polymerization reactions with diols or diamines.
Scientific Research Applications
(Isocyanatomethyl)silane has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (Isocyanatomethyl)silane involves the reactivity of the isocyanate group. This group can form covalent bonds with nucleophiles such as amines, alcohols, and thiols, leading to the formation of stable urea, carbamate, and thiocarbamate linkages. These reactions are often catalyzed by tertiary amines or metal complexes, which facilitate the nucleophilic attack on the isocyanate carbon .
Comparison with Similar Compounds
Chloromethylsilane: A precursor in the synthesis of (Isocyanatomethyl)silane.
Trimethoxysilylpropyl Isocyanate: Another organosilicon compound with an isocyanate group, used in similar applications.
Isocyanatopropyltriethoxysilane: Similar in structure but with different alkoxy groups attached to the silicon atom.
Uniqueness: (Isocyanatomethyl)silane is unique due to its specific reactivity profile, which allows for the formation of a wide range of derivatives and polymers. Its ability to undergo multiple types of reactions, including substitution, addition, and polymerization, makes it a versatile compound in both research and industrial applications .
Properties
Molecular Formula |
C2H2NOSi |
|---|---|
Molecular Weight |
84.13 g/mol |
InChI |
InChI=1S/C2H2NOSi/c4-1-3-2-5/h2H2 |
InChI Key |
KEJHBSOZNZKTGP-UHFFFAOYSA-N |
Canonical SMILES |
C(N=C=O)[Si] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[3-Methoxy-4-(octyloxy)phenyl]but-3-EN-2-one](/img/structure/B14668383.png)
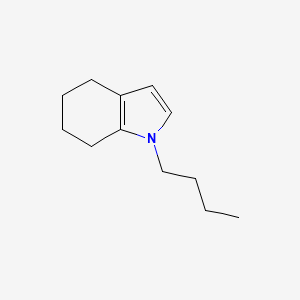
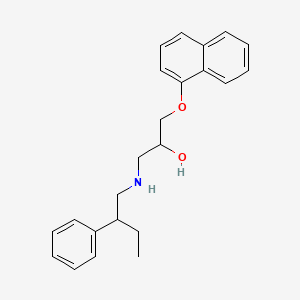
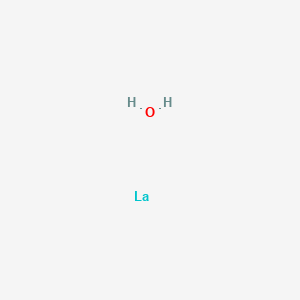
![1H-Pyrazol-3-amine, 4-[[4-(ethylsulfonyl)-2-nitrophenyl]azo]-5-methyl-1-phenyl-](/img/structure/B14668405.png)
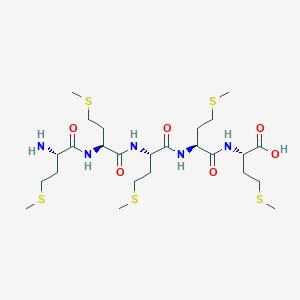
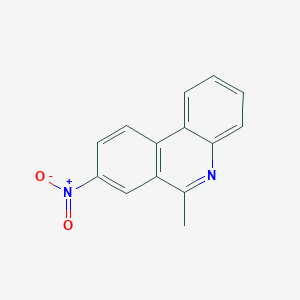
![2,2'-{Butane-1,4-diylbis[(4,5-dihydro-1H-imidazole-2,1-diyl)]}di(ethan-1-amine)](/img/structure/B14668427.png)
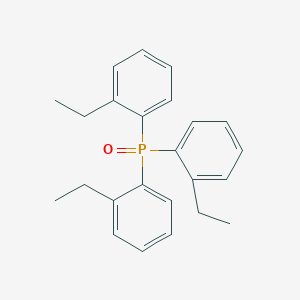
![[2,2-Bis[chloro(difluoro)methyl]-1,3-dioxolan-4-yl]methanol;carbamic acid](/img/structure/B14668435.png)

![1,1',1''-{[(4-Nitrophenyl)methoxy]methanetriyl}tribenzene](/img/structure/B14668472.png)
![Pyridinium, 1-[(4-fluorophenyl)methyl]-](/img/structure/B14668475.png)

